molecular formula C10H14N2NaO8P B3363940 Thymidine 3'-monophosphate sodium salt CAS No. 108320-91-8

Thymidine 3'-monophosphate sodium salt

Cat. No.: B3363940
CAS No.: 108320-91-8
M. Wt: 344.19 g/mol
InChI Key: UJMMAHSFORMBSQ-HNPMAXIBSA-M
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Description

Thymidine 3’-monophosphate sodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is a monophosphate ester of thymidine, a nucleoside composed of the pyrimidine base thymine attached to a deoxyribose sugar. This compound is often used in biochemical and molecular biology research due to its involvement in DNA synthesis and repair.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thymidine 3’-monophosphate sodium salt can be synthesized through enzymatic methods. One common approach involves the phosphorylation of thymidine using thymidine kinase in the presence of adenosine triphosphate (ATP) and magnesium ions. The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of a phosphate group to the 3’-hydroxyl group of thymidine.

Industrial Production Methods

Industrial production of thymidine 3’-monophosphate sodium salt often involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, utilizing recombinant enzymes and controlled reaction conditions. The product is then purified through techniques such as ion-exchange chromatography and crystallization to obtain the sodium salt form.

Chemical Reactions Analysis

Types of Reactions

Thymidine 3’-monophosphate sodium salt undergoes various chemical reactions, including:

    Phosphorylation: Addition of phosphate groups to form higher phosphorylated nucleotides.

    Hydrolysis: Cleavage of the phosphate ester bond to yield thymidine and inorganic phosphate.

    Oxidation and Reduction: Involvement in redox reactions, although less common.

Common Reagents and Conditions

    Phosphorylation: ATP, thymidine kinase, magnesium ions.

    Hydrolysis: Acidic or basic conditions, phosphatases.

    Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired reaction.

Major Products Formed

    Phosphorylation: Higher phosphorylated nucleotides such as thymidine diphosphate and thymidine triphosphate.

    Hydrolysis: Thymidine and inorganic phosphate.

Scientific Research Applications

Thymidine 3’-monophosphate sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of oligonucleotides and other nucleotide derivatives.

    Biology: Involved in studies of DNA synthesis, repair, and replication. It is also used in cell proliferation assays.

    Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in certain medical conditions.

    Industry: Utilized in the production of nucleic acid-based products and as a standard in analytical techniques.

Mechanism of Action

Thymidine 3’-monophosphate sodium salt exerts its effects primarily through its role in DNA synthesis. It serves as a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication. The compound also participates in the salvage pathway of nucleotide synthesis, where it is phosphorylated to thymidine diphosphate and thymidine triphosphate, which are essential for DNA synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

  • Thymidine 5’-monophosphate sodium salt
  • Cytidine 3’,5’-cyclic monophosphate sodium salt
  • Guanosine 3’,5’-cyclic monophosphate sodium salt

Uniqueness

Thymidine 3’-monophosphate sodium salt is unique due to its specific role in the 3’-phosphorylation of thymidine, which is crucial for certain biochemical pathways. Unlike its 5’-phosphorylated counterpart, it is specifically involved in the salvage pathway and has distinct enzymatic interactions.

Properties

IUPAC Name

sodium;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O8P.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t6-,7+,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMMAHSFORMBSQ-HNPMAXIBSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2NaO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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